molecular formula C13H10BF3N2O3 B12223571 4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid

4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid

Cat. No.: B12223571
M. Wt: 310.04 g/mol
InChI Key: VAMIASKCCBASAT-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C13H10BF3N2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a pyridine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-(trifluoromethyl)pyridine-2-amine, is reacted with an appropriate carboxylic acid derivative to form the pyridine carbamoyl intermediate.

    Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl-substituted pyridine and the phenylboronic acid moieties. This combination provides distinct chemical properties and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H10BF3N2O3

Molecular Weight

310.04 g/mol

IUPAC Name

[4-[[5-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BF3N2O3/c15-13(16,17)9-3-6-11(18-7-9)19-12(20)8-1-4-10(5-2-8)14(21)22/h1-7,21-22H,(H,18,19,20)

InChI Key

VAMIASKCCBASAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C(F)(F)F)(O)O

Origin of Product

United States

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